molecular formula C11H17ClN4O2 B12961677 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12961677
M. Wt: 272.73 g/mol
InChI Key: RSPYXVSAJOLAIW-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that features both oxazole and imidazopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the construction of the imidazopyrazine core. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its combined oxazole and imidazopyrazine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in research and industry .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and provides insights into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N3OC_{12}H_{15}N_{3}O with a molecular weight of approximately 217.27 g/mol. The structure features an oxazole ring and an imidazo[1,5-a]pyrazine core, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be around 12.9 µM for MRSA isolates .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This pathway is crucial in mediating inflammatory responses. Compounds similar to this one have shown varying degrees of effectiveness in attenuating lipopolysaccharide-induced NF-κB activation .

3. Neuropharmacological Potential

The piperidine component of the compound suggests potential interactions with neurotransmitter systems. Initial findings indicate that it may act as an antagonist or modulator at certain receptor sites involved in mood and cognition. Further studies are needed to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and MRSA
Anti-inflammatoryInhibits NF-κB signaling
NeuropharmacologicalPotential receptor modulation

Case Study: Antimicrobial Evaluation

In a study evaluating various compounds against S. aureus and MRSA, the tested compound exhibited significant bactericidal activity with MBC values matching MIC values, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that the compound significantly reduced NF-κB activation induced by lipopolysaccharides in cellular assays. This suggests that derivatives of this compound could be developed for treating inflammatory diseases .

Properties

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C11H16N4O2.ClH/c1-7-10(8(2)17-13-7)15-6-9-5-12-3-4-14(9)11(15)16;/h9,12H,3-6H2,1-2H3;1H

InChI Key

RSPYXVSAJOLAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N2CC3CNCCN3C2=O.Cl

Origin of Product

United States

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